

Technical Guide: Solubility and Stability of 1-[Chloro(phenyl)acetyl]piperidine

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Compound of Interest

Compound Name: 1-[Chloro(phenyl)acetyl]piperidine

CAS No.: 18504-70-6

Cat. No.: B102386

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Compound Identity & Physicochemical Profile

1-[Chloro(phenyl)acetyl]piperidine is an

-haloamide. Unlike simple amides which are generally inert, the presence of a chlorine atom at the benzylic position (adjacent to both a phenyl ring and a carbonyl group) imparts significant electrophilic reactivity. This structural feature dictates its solubility and stability profile.

Property	Description
Systematic Name	1-(2-Chloro-2-phenylacetyl)piperidine
Molecular Formula	C H ClNO
Molecular Weight	237.73 g/mol
Structural Class	-Chloroamide / Benzylic Halide
Physical State	Viscous oil or low-melting solid (Predicted based on analogs)
Predicted LogP	~2.3 – 2.8 (Lipophilic)
Key Reactivity	Electrophilic alkylating agent; susceptible to nucleophilic substitution (S 2/S 1)

Solubility Profile

Due to the lipophilic piperidine ring and phenyl group, the compound exhibits poor aqueous solubility but high solubility in polar aprotic and non-polar organic solvents.

Solubility Data (Empirical & Predicted)

Solvent	Solubility Rating	Context for Application
Water (pH 7)	Insoluble / Poor	< 0.1 mg/mL. Hydrolysis risk increases over time.
DMSO	High	> 50 mg/mL. Preferred for biological stock solutions.
Dichloromethane (DCM)	High	Excellent for synthesis and extraction.
Ethanol / Methanol	High	Good solubility, but risk of solvolysis (ethanolysis) upon prolonged storage.
Ethyl Acetate	Moderate - High	Suitable for purification/crystallization.
Hexane/Heptane	Low - Moderate	Likely requires co-solvent; useful for precipitating impurities.

Protocol: Determination of Saturation Solubility

Use this protocol to establish exact values for your specific batch.

- Preparation: Weigh 10 mg of compound into a 2 mL HPLC vial.
- Addition: Add solvent in 50 μ L increments at 25°C.
- Agitation: Vortex for 30 seconds after each addition.
- Endpoint: Record volume when the solution becomes clear.
- Verification: If insoluble after 1 mL, sonicate for 5 minutes. If still insoluble, filter and analyze supernatant by HPLC to determine trace solubility.

Stability & Degradation Mechanisms[1]

The stability of **1-[Chloro(phenyl)acetyl]piperidine** is compromised by the labile C–Cl bond. The benzylic position stabilizes the transition state for substitution, making the chloride a good leaving group.

Primary Degradation Pathway: Hydrolysis

In the presence of moisture (especially at pH > 7), the chloride is displaced by a hydroxyl group, yielding 1-[Hydroxy(phenyl)acetyl]piperidine. This reaction is accelerated by heat and light.

Mechanism:

- S_N2 Attack: Hydroxide/Water attacks the benzylic carbon, displacing Chloride.
- S_N1 Pathway: Possible formation of a benzylic carbocation intermediate (stabilized by the phenyl ring), followed by water capture.

Photostability

Benzylic halides are photosensitive. Exposure to UV light can induce homolytic cleavage of the C–Cl bond, generating radical species that lead to dimerization or oxidation products.

- Recommendation: Store in amber vials wrapped in foil.

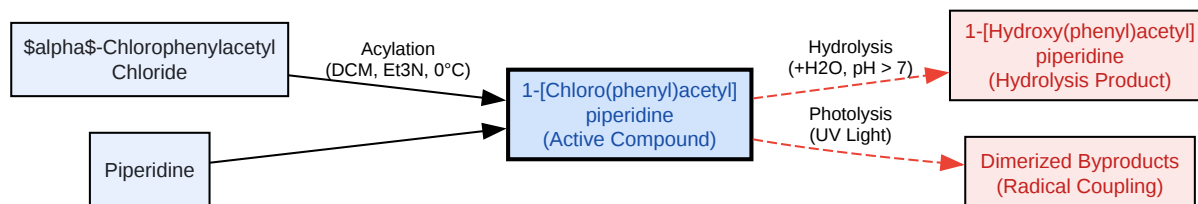
Thermal Stability

- Solid/Neat: Stable at -20°C.
- Solution: In DMSO/DCM, stable for 24 hours at Room Temperature (RT). At >40°C, degradation rates increase significantly.

Visualization of Reactivity & Workflows

Figure 1: Synthesis and Degradation Pathways

This diagram illustrates the formation of the compound and its primary breakdown route (Hydrolysis).[1]

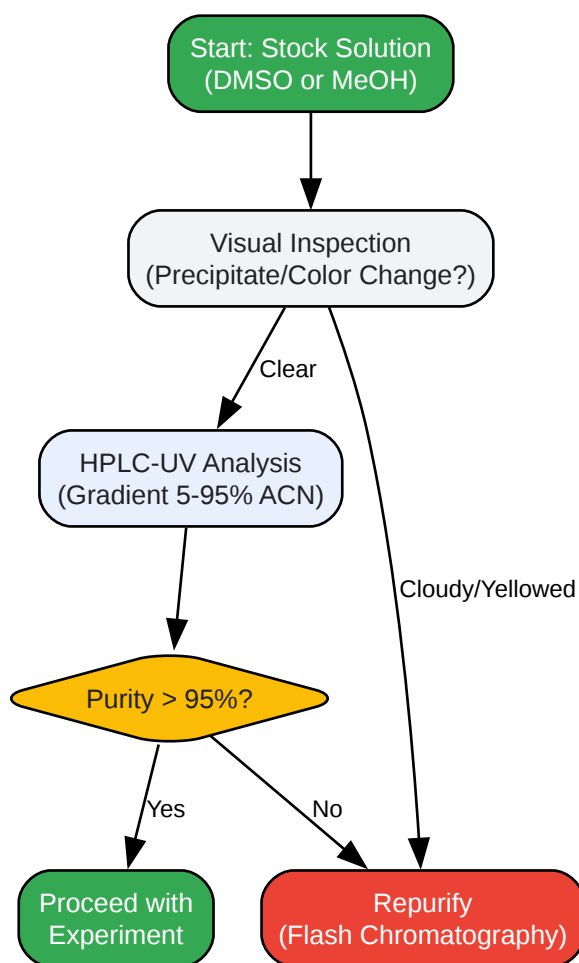


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Caption: Synthesis via acylation and subsequent degradation pathways (hydrolysis and photolysis).

Figure 2: Stability Testing Workflow

A decision tree for researchers to validate the integrity of their stock solutions.



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Caption: Standard operating procedure for verifying compound stability prior to biological assays.

Handling and Storage Protocols

Storage Requirements

- Temperature: Long-term storage at -20°C.
- Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture ingress.
- Container: Amber glass vials with Teflon-lined caps to prevent leaching and light exposure.

Handling Precautions (Safety)

- Alkylating Hazard: As an

-haloamide, this compound is a potent alkylating agent. It may react with DNA or proteins.

- PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Handle exclusively in a fume hood.
- Deactivation: Spills should be treated with dilute ammonia or sodium hydroxide solution to hydrolyze the active chloride before disposal.

References

- Compound Precursor D

-Chlorophenylacetyl chloride Technical Data. [Link](#)

- Amide Stability: Pace, V., et al. (2014). The Fascinating Chemistry of

-Haloamides. National Institutes of Health (PMC). [Link](#)

- Piperidine Properties: PubChem. Piperidine Compound Summary. [Link](#)
- Reaction Analog: BenchChem. Synthesis of Chlorophenyl-Containing Piperidines. [Link](#)

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Sources

- 1. Efficient α -selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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